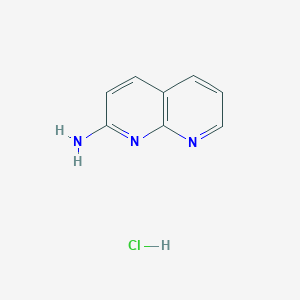![molecular formula C19H17N3O2 B2434395 N-[3-(6-メトキシピリダジン-3-イル)フェニル]-2-メチルベンズアミド CAS No. 899986-23-3](/img/structure/B2434395.png)
N-[3-(6-メトキシピリダジン-3-イル)フェニル]-2-メチルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxypyridazine moiety attached to a phenyl ring, which is further connected to a methylbenzamide group. Its distinct structure makes it a subject of interest in research and industrial applications.
科学的研究の応用
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide has diverse applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridazin-3-amine and sodium methoxide to form 3-amino-6-methoxypyridazine.
Coupling Reaction: The 3-amino-6-methoxypyridazine is then coupled with 3-bromophenyl-2-methylbenzamide under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
作用機序
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The methoxypyridazine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide: Similar structure but with a nitro group instead of a methyl group.
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide: Another analog with a nitro group at a different position.
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide: A closely related compound with a methyl group at a different position.
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyridazine moiety is particularly important for its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and development .
特性
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-3-4-9-16(13)19(23)20-15-8-5-7-14(12-15)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZWJBZEYPOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)
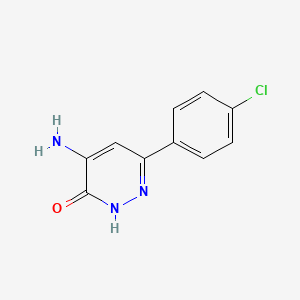
![N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide](/img/structure/B2434315.png)
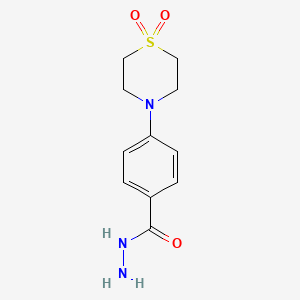
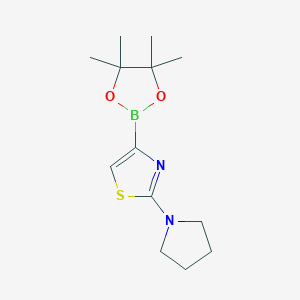
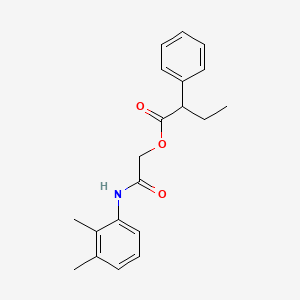
![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)
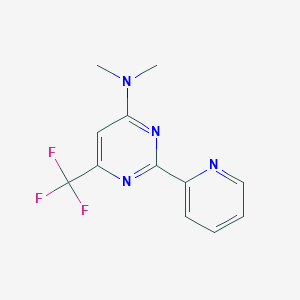
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2434328.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)
